molecular formula C16H14F2N2O4 B8756811 1-Cyclopropyl-6,8-difluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 124668-01-5

1-Cyclopropyl-6,8-difluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B8756811
CAS No.: 124668-01-5
M. Wt: 336.29 g/mol
InChI Key: NCMNCUSDKZJEKW-UHFFFAOYSA-N
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Patent
US04927926

Procedure details

A solution of 0.4 g (1.10 mmoles) of ethyl 1-cyclopropyl-6,8-difluoro-7-(3-hydroxy-1-azetidinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylate, 2 ml of ethanol and 10 ml of 0.5N sodium hydroxide is left to reflux for 1.5 hours. It is then allowed to cool, diluted with water, adjusted to pH 5 and a precipitate is obtained which is filtered and washed with water. The solid is dried under vacuum yielding 0.37 g (100%) of 1-cyclopropyl-6,8-difluoro-7-(3-hydroxy-1-azetidinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid melting at 286°-288° C.
Name
ethyl 1-cyclopropyl-6,8-difluoro-7-(3-hydroxy-1-azetidinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][C:10]([F:20])=[C:11]([N:15]4[CH2:18][CH:17]([OH:19])[CH2:16]4)[C:12]=3[F:14])[C:7](=[O:21])[C:6]([C:22]([O:24]CC)=[O:23])=[CH:5]2)[CH2:3][CH2:2]1.C(O)C.[OH-].[Na+]>O>[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][C:10]([F:20])=[C:11]([N:15]4[CH2:16][CH:17]([OH:19])[CH2:18]4)[C:12]=3[F:14])[C:7](=[O:21])[C:6]([C:22]([OH:24])=[O:23])=[CH:5]2)[CH2:2][CH2:3]1 |f:2.3|

Inputs

Step One
Name
ethyl 1-cyclopropyl-6,8-difluoro-7-(3-hydroxy-1-azetidinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Quantity
0.4 g
Type
reactant
Smiles
C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)F)N1CC(C1)O)F)=O)C(=O)OCC
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
a precipitate is obtained which
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solid is dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)F)N1CC(C1)O)F)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.37 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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